
3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride is a synthetic organic compound with the molecular formula C10H20ClNO2 It is a hydrochloride salt form of 3-(1,2,5-trimethylpyrrolidin-3-yl)propanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,5-trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 1,2,5-trimethylpyrrole, with a halogenated propanoic acid derivative under basic conditions.
Hydrochloride Salt Formation: The free base form of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step is usually performed in an aqueous or alcoholic solution to facilitate the formation of the salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To control reaction conditions precisely and ensure consistent product quality.
Purification Steps: Such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrochloride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-(1,2,5-trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting processes such as signal transduction, metabolism, or gene expression.
相似化合物的比较
Similar Compounds
3-(1-Methylpyrrolidin-3-yl)propanoic acid;hydrochloride: Similar in structure but with different methylation patterns.
3-(1,2-Dimethylpyrrolidin-3-yl)propanoic acid;hydrochloride: Another derivative with a different substitution pattern on the pyrrolidine ring.
Uniqueness
3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
属性
IUPAC Name |
3-(1,2,5-trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7-6-9(4-5-10(12)13)8(2)11(7)3;/h7-9H,4-6H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWSWILXQWXWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1C)C)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2717599.png)
![5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2717600.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2717603.png)

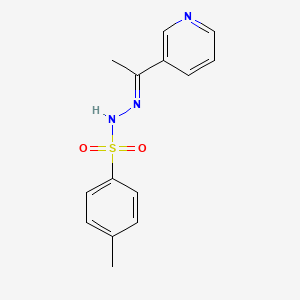
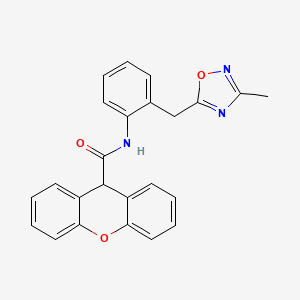
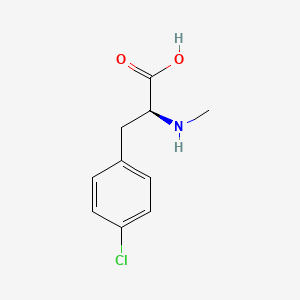
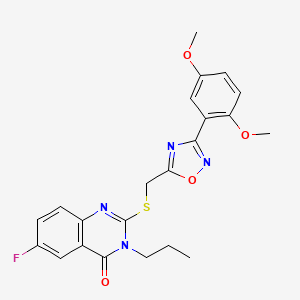
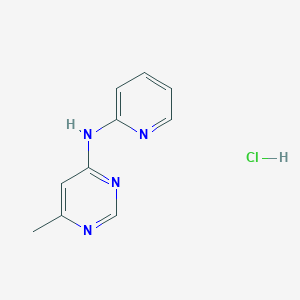
![METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2717615.png)
![7-(tert-butyl)-2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2717617.png)
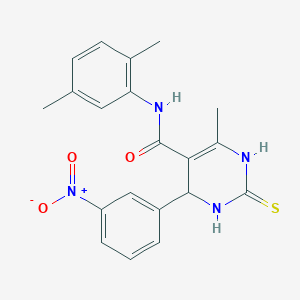
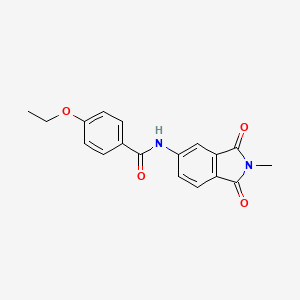
![N-cyclopentyl-2-(2-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717620.png)
